molecular formula C20H24N2O B14194005 3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide CAS No. 918408-28-3

3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide

Cat. No.: B14194005
CAS No.: 918408-28-3
M. Wt: 308.4 g/mol
InChI Key: ALZFDRFMVFNHJV-UHFFFAOYSA-N
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Description

3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzene ring attached to an amide group. The compound also contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom. This structure is significant in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 4-phenylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient and cost-effective production methods.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major product is the substituted benzamide.

Scientific Research Applications

3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, leading to changes in neurotransmitter release and signal transduction pathways. This interaction can result in various pharmacological effects, such as pain relief and reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide

Uniqueness

3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide is unique due to its specific structural features, such as the presence of a piperidine ring and a benzamide group. These features contribute to its distinct pharmacological properties and make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

918408-28-3

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

3-methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide

InChI

InChI=1S/C20H24N2O/c1-16-6-5-9-19(14-16)20(23)21-15-22-12-10-18(11-13-22)17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3,(H,21,23)

InChI Key

ALZFDRFMVFNHJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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